![molecular formula C12H17Cl2NO2S B2687716 4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride CAS No. 2197055-06-2](/img/structure/B2687716.png)
4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride is a synthetic organic compound characterized by its unique thiane ring structure and the presence of both amino and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride typically involves the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable dione precursor and a sulfur source. Common reagents include thiourea or sulfur dichloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of a chlorobenzene derivative with the thiane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the chlorinated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Bulk Synthesis of Precursors: Large-scale preparation of the dione and chlorobenzene derivatives.
Catalytic Reactions: Use of high-efficiency catalysts to facilitate the Friedel-Crafts and amination reactions.
Purification: Techniques such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiane ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amino and chlorophenyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized Derivatives: From substitution reactions, leading to a variety of amino, alkyl, or aryl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biochemical Probes: Utilized in studies to understand biochemical pathways and interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism by which 4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways: It may inhibit or activate biochemical pathways, leading to therapeutic effects or changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-4-[(4-bromophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride: Similar structure but with a bromine atom instead of chlorine.
4-Amino-4-[(4-methylphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride: Contains a methyl group instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom in 4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride imparts unique electronic and steric properties, influencing its reactivity and interactions.
Thiane Ring: The thiane ring structure is relatively rare and provides distinct chemical and physical properties compared to other heterocycles.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial applications
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-17(15,16)8-6-12;/h1-4H,5-9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFBFVCIOCMCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
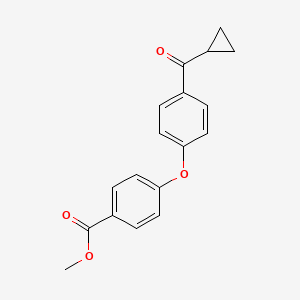
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2687635.png)
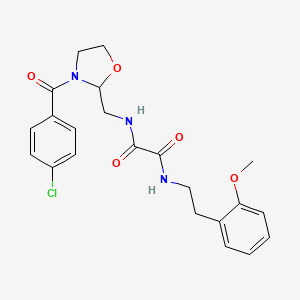

![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)
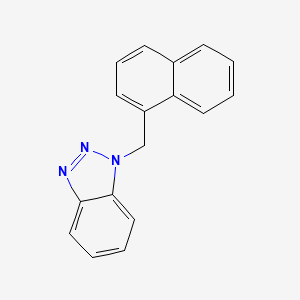
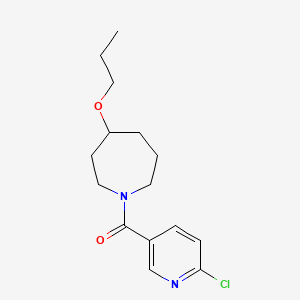
![2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687644.png)
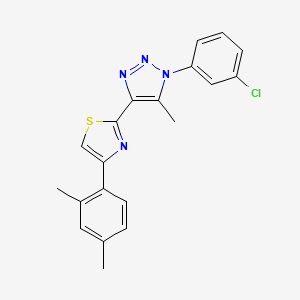
![3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B2687649.png)
![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/new.no-structure.jpg)
![1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2687651.png)
![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2687656.png)
